Lanost-8-en-3beta,32-diol
Description
Significance of Lanostane (B1242432) Skeletons in Natural Product Chemistry
Lanostane-type triterpenoids represent a significant and diverse class of natural products, primarily found in fungi, particularly in medicinal mushrooms like those of the Ganoderma genus. researchgate.netrsc.org Their fundamental structure is the lanostane skeleton, a tetracyclic triterpenoid (B12794562), which serves as a precursor to a wide array of bioactive compounds. researchgate.netnih.gov The structural complexity and varied functional groups of lanostane derivatives are key to their biochemical interactions. researchgate.net
In the realm of natural product chemistry, the lanostane framework is of considerable interest due to the extensive range of biological activities exhibited by its derivatives. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govresearchgate.net The continuous discovery of new lanostane triterpenoids from various natural sources underscores the importance of this chemical scaffold in the search for novel therapeutic agents. rsc.orgmdpi.commdpi.com Researchers are actively exploring the biosynthesis of these compounds, identifying key enzymes such as cytochrome P450s and dehydrogenases that modify the initial lanostane skeleton to produce a vast number of derivatives. nih.govresearchgate.net This biosynthetic machinery is a target for synthetic biology approaches aimed at producing these valuable compounds in larger quantities. nih.govresearchgate.net
Historical Context of Lanost-8-en-3beta,32-diol Discovery and Initial Investigations
This compound, also known as 32-hydroxy-24,25-dihydrolanosterol, emerged in scientific literature as a key intermediate in the biosynthesis of cholesterol. nih.govzfin.org Early investigations in the late 1970s and 1980s focused on elucidating the multi-step enzymatic process of lanosterol (B1674476) 14α-demethylation, a critical stage in the conversion of lanosterol to cholesterol. nih.gov
Subsequent studies utilizing reconstituted enzyme systems with purified cytochrome P-450 from yeast provided direct evidence for the role of this compound. nih.gov It was demonstrated that this compound is an intermediate in the 14α-demethylation of 24,25-dihydrolanosterol, being further metabolized by the same enzyme system to the 14α-demethylated product. nih.gov These initial studies were crucial in mapping out the intricate pathways of sterol biosynthesis and established the fundamental role of this compound in this metabolic process. A simplified synthesis for this compound and related 32-oxygenated lanosterol derivatives was later described, facilitating further research into its biological functions. jst.go.jpresearchgate.net
Overview of Current Academic Research Landscape Pertaining to this compound
Current research continues to build upon the foundational knowledge of this compound's role in sterol biosynthesis, with a significant focus on its interactions with the enzyme lanosterol 14α-demethylase (cytochrome P45014DM). Studies have explored how the 32-hydroxyl group of the molecule interacts with the heme iron of the cytochrome, contributing to its high affinity for the enzyme. nih.gov
Furthermore, research has expanded to investigate synthetic analogs of this compound as potential inhibitors of cholesterol biosynthesis. researchgate.netgoogle.com For instance, derivatives with substitutions at various positions have been synthesized and evaluated for their ability to inhibit lanosterol 14α-methyl demethylase activity. researchgate.net Some of these analogs have shown potent and selective inhibitory activities. researchgate.net The compound also serves as a model for studying the structure-activity relationships of triterpenoids. lookchem.com Investigations into related compounds, such as 15-oxa-32-vinyl-lanost-8-ene-3β,32-diol, have provided insights into the regulation of key enzymes in cholesterol metabolism, like HMG-CoA reductase. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
59200-39-4 |
|---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h20-22,25-26,31-32H,8-19H2,1-7H3/t21-,22-,25?,26+,28-,29-,30-/m1/s1 |
InChI Key |
SJPDNXKPBQHPMZ-DHVLVQQASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)CO |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO |
Synonyms |
32-hydroxy-24,25-dihydrolanosterol 32-OH-24,25-dihydrolanosterol lanost-8-en-3beta,32-diol |
Origin of Product |
United States |
Isolation and Advanced Elucidation Methodologies of Lanost 8 En 3beta,32 Diol
Natural Occurrence and Biotechnological Sourcing
Lanost-8-en-3beta,32-diol is a naturally occurring tetracyclic triterpenoid (B12794562). Its presence has been identified in the animal kingdom as an intermediate in metabolic pathways. Furthermore, the broader family of lanostane-type triterpenoids is widely produced by various fungi, making them a significant focus for biotechnological sourcing.
The primary identified natural source of this compound is within animal tissues, specifically as a metabolic intermediate in the biosynthesis of cholesterol. Research has successfully isolated and identified this compound from rat liver microsomes during the oxidative demethylation of lanosterol (B1674476). nih.govdatapdf.com This process is a fundamental step in the conversion of lanosterol to cholesterol. acs.org
While direct isolation from animal tissues is significant for pathway elucidation, fungi, particularly those of the genus Ganoderma, are prolific producers of a vast array of lanostane-type triterpenoids. mdpi.commdpi.com Lanosterol, the direct precursor to this compound, is a central molecule in the biosynthesis of these fungal metabolites, often referred to as ganoderic acids. sjtu.edu.cnplos.org Although the explicit isolation of this compound from fungi is not as prominently documented as it is in animals, the enzymatic machinery present in these organisms for modifying the lanostane (B1242432) skeleton suggests their potential as a source. researchgate.netresearchgate.net Certain plants have also been noted to produce various triterpenoids, though the specific production of this compound is less characterized in the plant kingdom compared to fungi and animals. mdpi.com
Table 1: Documented and Potential Natural Sources of this compound and Related Triterpenoids
| Kingdom | Organism/Source | Compound Type | Relevance to this compound |
| Animalia | Rat Liver Microsomes | This compound | Direct isolation as an intermediate in cholesterol biosynthesis. nih.govdatapdf.com |
| Fungi | Ganoderma lucidum | Lanostane Triterpenoids (Ganoderic Acids) | Produces a high diversity of lanostane triterpenoids from the precursor lanosterol. mdpi.comsjtu.edu.cnplos.org |
| Fungi | Other Higher Fungi | Triterpenoids | A rich source of diverse triterpenoids. researchgate.net |
| Plantae | Commiphora myrrha | Triterpenes | Produces various triterpenes, indicating metabolic pathways for this class of compounds. mdpi.com |
Given the low natural abundance of specific triterpenoids, significant research has focused on enhancing their production through biotechnological methods, particularly in fungal systems. Metabolic engineering has emerged as a powerful tool. For instance, in the medicinal mushroom Ganoderma lucidum, reconstructing the terpenoid biosynthetic pathway and using techniques like CRISPR-AsCpf1-based gene editing to repress competing metabolic pathways have led to enhanced accumulation of triterpenoid precursors. rsc.org
Fermentation conditions also play a critical role in maximizing yield. The optimization of culture parameters, such as the use of elicitors like salicylic (B10762653) acid, has been shown to increase triterpenoid content in Ganoderma lucidum fruit bodies. plos.org Furthermore, fed-batch cultivation strategies have been successfully employed to boost the production of triterpenoids in yeast cell factories. nih.gov
For extraction, various methods are employed to efficiently isolate triterpenoids from their source matrix. Ultrasonic-assisted extraction is a common technique that utilizes sound waves to disrupt cell walls and enhance solvent penetration. mdpi.com Supercritical fluid extraction, often using carbon dioxide, offers a green alternative for extracting non-polar compounds like triterpenoids. cabidigitallibrary.org Following initial extraction, purification is often achieved using macroporous adsorption resins, which can selectively bind and enrich triterpenoids from crude extracts. mdpi.comcabidigitallibrary.orgnih.gov
Identification of Producer Organisms (e.g., Fungi, Plants)
Advanced Chromatographic Techniques for Separation and Purification
The separation of this compound from complex biological extracts requires advanced chromatographic techniques to achieve the high degree of purity necessary for structural elucidation and bioactivity studies.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound and related triterpenoids. nih.gov Both analytical and preparative HPLC are utilized. Analytical HPLC is used to assess the purity of fractions obtained from other separation methods, while preparative and semi-preparative HPLC are employed to isolate pure compounds in larger quantities. mdpi.comresearchgate.netacs.org Reversed-phase columns, such as C18, are commonly used for the separation of these moderately polar to non-polar compounds. researchgate.net The purity of the isolated compounds is often confirmed by analytical HPLC, ensuring a single, sharp peak corresponding to the target molecule. researchgate.net
Prior to the final polishing step with HPLC, other chromatographic methods are often used for preliminary separation and enrichment. Flash chromatography, a rapid form of column chromatography using moderate pressure, is frequently employed for the initial fractionation of crude extracts. core.ac.uk
Countercurrent chromatography (CCC) is another powerful liquid-liquid separation technique that has proven effective for the isolation of triterpenoids from fungal sources like Ganoderma lucidum. researchgate.net CCC avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample. By carefully selecting the two-phase solvent system, specific triterpenoids can be targeted and separated with high recovery. researchgate.net Techniques such as stepwise CCC and pH-zone-refining CCC have been successfully applied to separate complex mixtures of ganoderic acids. researchgate.net
High-Performance Liquid Chromatography (HPLC) in this compound Isolation
Spectroscopic and Spectrometric Approaches for Rigorous Structural Characterization
The unambiguous identification of this compound requires the use of multiple spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
The structural elucidation of this compound and its analogs is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govmdpi.com Two-dimensional NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which is vital for deducing the relative stereochemistry of the molecule. mdpi.com
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nih.govacs.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. acs.orgnih.gov Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups, such as hydroxyl (-OH) groups, which are characteristic features of this compound. nih.govwvu.edu
Table 2: Spectroscopic and Spectrometric Data for the Characterization of Lanostane-type Triterpenoids
| Technique | Information Provided |
| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. nih.gov |
| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. mdpi.com |
| 2D NMR (HMQC, HMBC, NOESY) | Establishes the carbon-hydrogen framework and the stereochemical arrangement of the molecule. mdpi.com |
| HR-ESI-MS | Determines the precise molecular weight and elemental formula. acs.orgnih.gov |
| IR Spectroscopy | Identifies the presence of key functional groups, such as hydroxyls. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of complex organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.
¹H NMR spectra provide information on the proton environment. For this compound, the signal for the H-3 proton, being axial, is expected to appear as a double doublet around δ 3.24 ppm. The protons of the C-32 primary alcohol (CH₂OH) would likely present as two distinct doublets due to geminal coupling. The numerous methyl groups of the lanostane skeleton would appear as sharp singlets in the upfield region of the spectrum.
¹³C NMR, often used with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, is crucial for mapping the carbon skeleton. The carbon bearing the 3-beta hydroxyl group (C-3) is anticipated to resonate around δ 79.0 ppm. The olefinic carbons of the C-8/C-9 double bond would appear at approximately δ 134.4 ppm and δ 134.3 ppm, respectively. The C-32 carbon, part of the primary alcohol, is expected at about δ 65.5 ppm.
2D NMR experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton coupling, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. The most definitive connections are often made using HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular puzzle. researchgate.netrsc.org For instance, HMBC would show correlations from the C-32 protons to the C-14 carbon, confirming the position of the hydroxymethyl group. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: This data is representative and compiled based on known values for closely related lanostane triterpenoids. Chemical shifts (δ) are in ppm.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 3 | ~79.0 | ~3.24 (dd) |
| 8 | ~134.4 | - |
| 9 | ~134.3 | - |
| 14 | ~49.9 | - |
| 32 | ~65.5 | ~3.65 (d), ~3.35 (d) |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound, HRMS provides an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₃₀H₅₂O₂. hmdb.ca
The theoretical monoisotopic mass of this compound is 444.39673 Da. hmdb.ca In HRMS analysis, typically using electrospray ionization (ESI), the molecule is often observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adducts. The high resolving power of modern instruments, such as Orbitrap or TOF analyzers, allows for the differentiation of compounds with very similar nominal masses. nih.gov
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing valuable structural information. Lanostane triterpenoids exhibit characteristic fragmentation pathways. Common fragmentations for this compound would include the sequential loss of water molecules (H₂O) from its two hydroxyl groups. Another typical fragmentation involves cleavage of the tetracyclic ring system or the loss of the alkyl side chain. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₅₂O₂ |
| Theoretical Monoisotopic Mass | 444.39673 Da |
| Common Adducts (Positive ESI) | [M+H]⁺, [M+Na]⁺ |
| Expected Key Fragments | [M+H-H₂O]⁺, [M+H-2H₂O]⁺, Loss of side chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Auxiliary Structural Insights
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer complementary functional group information.
Infrared (IR) spectroscopy is used to identify specific functional groups present in a molecule. In the IR spectrum of this compound, a strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the two hydroxyl groups. rsc.org Absorptions corresponding to C-H stretching of sp³ hybridized carbons would be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. chemeo.com The lanost-8-ene skeleton contains an isolated, tetrasubstituted C=C double bond. Such double bonds are known to have a very weak absorption (a low molar absorptivity, ε) in the far UV region, typically around 205-210 nm. researchgate.net The absence of significant absorption in the 220-400 nm range confirms the lack of a conjugated π-electron system.
X-ray Crystallography for Absolute Stereochemical Configuration of Related Lanostanes
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. researchgate.net This technique requires the formation of a suitable single crystal, which can sometimes be challenging.
While a specific crystal structure for this compound may not be readily available in the literature, the stereochemistry of numerous related lanostane triterpenoids has been unequivocally established using this method. acs.org For lanostane-type molecules, X-ray analysis confirms the stereochemistry at the multiple chiral centers, such as the β-orientation of the hydroxyl group at C-3 and the α-orientation of the methyl group at C-14 (which bears the C-32 hydroxyl). acs.org By analyzing the diffraction pattern of X-rays passing through the crystal, a precise 3D model of the molecule can be generated, providing definitive proof of its configuration.
Biosynthesis and Metabolic Pathways of Lanost 8 En 3beta,32 Diol
General Lanostane (B1242432) Biosynthetic Pathway: From Squalene (B77637) to Lanosterol (B1674476)
The biosynthesis of lanostane-type triterpenoids, a major class of steroids, begins with the linear hydrocarbon squalene. This initial phase of the pathway is a critical and highly conserved process in eukaryotes. guidetopharmacology.org The journey from the acyclic squalene to the tetracyclic lanosterol involves two primary enzymatic steps.
The second step is a complex and remarkable cyclization cascade catalyzed by oxidosqualene-lanosterol cyclase. acs.org The enzyme folds the 2,3-oxidosqualene (B107256) substrate into a specific conformation that facilitates a series of concerted intramolecular electrophilic additions. This cascade results in the formation of the characteristic four-ring steroid nucleus. Following the cyclization, a series of hydride and methyl group migrations occur, culminating in the deprotonation at C-9 to yield lanosterol. This molecule serves as the common precursor for cholesterol in animals and other sterols in fungi and plants. acs.org
Enzymatic Steps and Genetic Regulation Leading to Lanost-8-en-3beta,32-diol as a Key Intermediate
This compound emerges as a pivotal, albeit transient, intermediate in the metabolic pathway that converts lanosterol to cholesterol. Its formation is the first step in the removal of the C-14α-methyl group (C-32) from the lanosterol core, a crucial modification in the maturation of the sterol molecule.
The oxidative removal of the C-32 methyl group from lanosterol is catalyzed by a specific cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the CYP51A1 gene. wikipedia.org This enzyme is a member of the highly conserved CYP51 family, which is considered one of the oldest P450 families and is found across animals, plants, and fungi. oup.compnas.orgresearchgate.net
The demethylation process is not a single reaction but a three-step oxidation, with each step requiring one molecule of O₂ and one molecule of NADPH. wikipedia.org
Hydroxylation: The first step is the monooxygenation of the C-32 methyl group of lanosterol to a hydroxyl group, forming the intermediate This compound . wikipedia.orgnih.gov
Oxidation to Aldehyde: The newly formed alcohol is then further oxidized by the same CYP51 enzyme to an aldehyde, 3β-hydroxylanost-8-en-32-al. wikipedia.orgnih.gov
Demethylation: Finally, the enzyme catalyzes the cleavage of the C-C bond, removing the C-32 as formic acid and creating a double bond between C-14 and C-15. acs.orgwikipedia.org
This compound is therefore the first oxygenated intermediate in this critical demethylation sequence. nih.govresearchgate.net Its formation marks the commitment of lanosterol to the demethylation pathway.
| Enzyme | Gene | Substrate | Product | Cofactors | Cellular Location |
|---|---|---|---|---|---|
| Lanosterol 14α-demethylase | CYP51A1 | Lanosterol | This compound | NADPH, O₂ | Endoplasmic Reticulum |
Lanosterol 14α-demethylase (CYP51) is the specific enzyme responsible for both the initial hydroxylation of lanosterol to this compound and the subsequent oxidation and demethylation steps. wikipedia.orgnih.gov It is a membrane-bound protein located in the endoplasmic reticulum. guidetopharmacology.orgnih.gov
Kinetic studies of human CYP51A1 have shown that the enzyme can process all three steps of the demethylation reaction. nih.gov Interestingly, the subsequent intermediates (the alcohol and aldehyde) are processed more efficiently than the initial substrate, lanosterol. For instance, steady-state kinetic analysis revealed that the catalytic efficiency (kcat/Km) for the oxidation of the 14α-alcohol product is approximately 1.5-fold higher than that for the initial hydroxylation of dihydrolanosterol (B1674475) (a substrate analog). nih.gov This suggests a processive or semi-processive mechanism where the enzyme may not release the intermediate after the initial hydroxylation, facilitating its rapid conversion to the final demethylated product. nih.gov The binding affinity (Ks) of lanosterol to CYP51 enzymes has been characterized in various organisms, such as Aspergillus fumigatus, where values of 3.1–8.6 μM have been reported. asm.org
In the context of primary metabolism, such as cholesterol biosynthesis in mammals, the genes encoding the pathway enzymes are typically not organized into functional clusters on the chromosomes. biorxiv.orgresearchgate.net The gene for lanosterol 14α-demethylase (CYP51A1), for example, is located on human chromosome 7, while other genes in the cholesterol pathway are found on different chromosomes. wikipedia.org
However, in some fungi, genes for secondary metabolite biosynthesis, including those for lanostane-type triterpenoids, can be found in biosynthetic gene clusters (BGCs). researchgate.netresearchgate.netmdpi.com For instance, in the medicinal mushroom Antrodia camphorata, strategies combining metabolomics and transcriptomics have been used to identify key post-modification enzymes like cytochrome P450s and dehydrogenases involved in producing complex lanostanoids from the lanosterol precursor. researchgate.net While these clusters produce specialized triterpenoids, the initial formation of this compound from lanosterol is still catalyzed by the core CYP51 enzyme, whose gene (AcCyp51 in A. cinnamomea) has been cloned and functionally characterized. acs.orgpnas.org The expression of this gene can be induced by the presence of its substrate, lanosterol. acs.org
Characterization of Specific Hydroxylation and Demethylation Enzymes
Intracellular Accumulation and Subcellular Localization Studies of this compound
This compound is a transient intermediate with a typically low intracellular concentration due to its efficient conversion to the subsequent aldehyde form. nih.govnih.gov However, its accumulation can be experimentally induced. Studies using rat liver microsomes have shown that by interrupting the electron transport chain required for the complete demethylation reaction, it is possible to cause the buildup of the oxygenated intermediates, including this compound and 3β-hydroxylanost-8-en-32-al. nih.gov This accumulation allowed for their isolation and structural confirmation. nih.govnih.gov
Metabolic Transformations and Fate of this compound in In Vitro Systems and Non-Human Organisms
In vitro studies using rat liver microsomal preparations have been instrumental in elucidating the metabolic fate of this compound. These systems have demonstrated that this compound is not an end product but is actively metabolized further. nih.gov
The primary metabolic transformation is its oxidation to 3β-hydroxylanost-8-en-32-al, catalyzed by the same CYP51 enzyme. This aldehyde is then deformylated to yield the 14-demethylated product, 4,4-dimethyl-cholesta-8,14-dien-3β-ol. acs.orgnih.gov The entire three-step process is tightly coupled.
| System | Starting Substrate | Key Intermediate | Observed Products | Reference |
|---|---|---|---|---|
| Rat Liver Microsomes | [³H]-Dihydrolanosterol | This compound | 3β-hydroxylanost-8-en-32-al, 4,4-dimethyl-cholesta-8,14-dien-3β-ol | nih.gov |
| Purified Yeast CYP51 | 32-hydroxy-24,25-dihydrolanosterol | - | 14α-demethylated product | researchgate.net |
Studies using a reconstituted system with purified yeast cytochrome P-45014DM (CYP51) and its reductase confirmed that the enzyme complex is sufficient to metabolize a 32-hydroxylated substrate (32-hydroxy-24,25-dihydrolanosterol) into the final demethylated product. researchgate.net This demonstrates that no other enzyme systems are required for the subsequent oxidation steps after the initial hydroxylation. researchgate.net The oxysterol intermediates of this pathway, including 5α-lanost-8-en-3β,32-diol, are efficiently converted to cholesterol in vitro. researchgate.netnih.gov However, when supplied to hepatocytes at high concentrations, they can also be rapidly metabolized into more polar sterols and steryl esters, a process that is also dependent on cytochrome P450 activity. researchgate.netnih.gov
Biological Activities and Mechanistic Studies of Lanost 8 En 3beta,32 Diol in Pre Clinical Models
Investigation of Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Lanost-8-en-3beta,32-diol, a tetracyclic triterpenoid (B12794562), has been the subject of pre-clinical investigations to determine its potential as an anticancer agent. These studies have primarily focused on its effects on cancer cell proliferation, survival, and migration, revealing a multi-faceted mechanism of action against various cancer cell lines.
Induction of Apoptosis and Necrosis Pathways
Research indicates that lanostane-type triterpenoids, the class of compounds to which this compound belongs, can induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of key executioner enzymes known as caspases. Some related lanostane (B1242432) compounds have been shown to trigger caspase-3-dependent apoptosis. Furthermore, studies on compounds with similar structures suggest they can cause general cell dysfunction that may lead to necrosis.
Cell Cycle Arrest Mechanisms
A critical aspect of cancer is the uncontrolled proliferation of cells, which is a result of a dysregulated cell cycle. Evidence suggests that 5α-Lanost-8-en-3β,32-diol can interfere with this process. Specifically, it has been noted for its potential to cause an arrest in the G1 phase of the cell cycle, thereby halting the progression of cells toward DNA synthesis and mitosis. By blocking the cell cycle, the compound effectively inhibits the growth of tumor cells.
Inhibition of Cell Proliferation and Migration in In Vitro Assays
In vitro studies have demonstrated the antiproliferative effects of lanostane triterpenoids. Assays using various cancer cell lines, including human breast carcinoma (MDA-MB-231), hepatocellular carcinoma (HepG2), and murine breast cancer (4T1) cells, have shown that these compounds can significantly inhibit cell growth. nih.gov For instance, a related lanostane triterpenoid was found to effectively inhibit both the proliferation and migration of 4T1 breast cancer cells, suggesting its potential to not only slow tumor growth but also to impede metastasis. researchgate.net
Modulation of Key Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)
The anticancer effects of this compound and related compounds appear to be linked to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are two such crucial cascades that are often hyperactivated in cancer. researchgate.net Studies have indicated that lanostane compounds like Lanost-8-en-3beta-ol are associated with the modulation of both the PI3K/Akt and MAPK signaling pathways. mycosphere.org The PI3K/Akt pathway is a key regulator of cell metabolism, growth, and survival, and its inhibition can lead to the downregulation of anti-apoptotic proteins. mdpi.comnih.gov The MAPK pathway, when activated, can also promote cell proliferation and differentiation, and its modulation can halt these processes. researchgate.net By influencing these pathways, this compound can disrupt the fundamental processes that cancer cells rely on for their growth and survival.
Interactive Table: In Vitro Anticancer Effects of Related Lanostane Triterpenoids
| Cell Line | Effect | Associated Pathway(s) |
| 4T1 (Murine Breast Cancer) | Inhibition of proliferation and migration | Not specified |
| HT-29 (Human Colon Cancer) | Induction of apoptosis | Not specified |
| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | Not specified |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Not specified |
| General Cancer Cells | Cell Cycle Arrest (G1 Phase) | Not specified |
| General Cancer Cells | Modulation of signaling | PI3K/Akt, MAPK |
Anti-inflammatory Properties and Immunomodulatory Effects in In Vitro and Animal Models
Beyond its cytotoxic effects on cancer cells, the lanostane triterpenoid class also exhibits significant anti-inflammatory properties. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.
Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, cytokines)
Interactive Table: Anti-inflammatory Activity of Related Lanostane Triterpenoids
| Cell Line | Mediator | Effect |
| RAW 264.7 Macrophages | Nitric Oxide (NO) | Inhibition |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | Inhibition |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)
The anti-inflammatory properties of lanostane-type triterpenoids, a class of compounds to which this compound belongs, have been a subject of scientific investigation. Studies on related compounds suggest that their anti-inflammatory effects may be mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. researchgate.net For instance, Ganoderma lucidum triterpenoids (GLT) have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB in murine macrophage cells. researchgate.netisnff-jfb.com This inhibitory action on NF-κB is significant as this transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes. isnff-jfb.comnih.gov While direct evidence for this compound is still emerging, the activities of structurally similar compounds provide a strong rationale for its potential to modulate these inflammatory cascades. researchgate.netnih.gov
Effects on Immune Cell Function (e.g., macrophage activation, lymphocyte proliferation)
The immunomodulatory potential of this compound and related compounds has been explored in various preclinical models. Some studies have indicated that certain lanostane triterpenoids can influence immune cell functions, including macrophage activation and lymphocyte proliferation. isnff-jfb.comregulations.govnih.gov For example, polysaccharides from Inonotus obliquus, a source of lanostane triterpenoids, have been observed to induce the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells. isnff-jfb.com This suggests an activation of macrophage effector functions. In contrast, other reports indicate that human monocytes can suppress lymphocyte proliferative responses, and this effect is modulated when monocytes differentiate into macrophages. nih.gov Specifically, while monocytes suppress phytohemagglutinin (PHA) or antigen-induced lymphocyte proliferation, macrophages tend to increase these responses. nih.gov The precise effects of this compound on different immune cell subsets and their functional responses require further detailed investigation to delineate its specific immunomodulatory profile.
Antifungal and Antimicrobial Activities: Target Identification and Resistance Mechanisms
Lanostane-type triterpenoids have demonstrated a range of antimicrobial properties. nih.govresearchgate.net While specific data on this compound is limited, related compounds have shown activity against various pathogens. nih.govresearchgate.net For instance, lanosterol (B1674476) and its derivatives have been reported to exhibit significant antimicrobial activity against Staphylococcus aureus. researchgate.net The proposed mechanism for some antifungal agents in this class involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), which is an essential component of fungal cell membranes. mdpi.commit.edu Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. mdpi.com
Resistance to azole antifungals, which also target CYP51, can emerge through mechanisms such as the activation of efflux pumps that expel the drug from the fungal cell. mdpi.com Therefore, the development of new fungicides that specifically block ergosterol biosynthesis and are less susceptible to existing resistance mechanisms is an area of active research. mdpi.com The potential of this compound as an antifungal agent would depend on its specific interactions with fungal targets and its susceptibility to resistance mechanisms.
Other Investigated Biological Activities (e.g., antioxidant, antiviral, hepatoprotective, hypolipidemic)
Beyond its potential immunomodulatory and antimicrobial effects, this compound and its structural analogs have been investigated for a variety of other biological activities.
A range of in vitro and ex vivo models have been utilized to profile the biological activities of lanostane triterpenoids.
Antioxidant Activity: The antioxidant potential of related compounds has been assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity assay. researchgate.netphcogres.com
Antiviral Activity: The antiviral properties of lanostane triterpenoids have been studied against viruses like Herpes Simplex Virus (HSV). nih.govresearchgate.net
Hepatoprotective Activity: The protective effects of these compounds on liver cells have been investigated in various model systems. isnff-jfb.com
Hypolipidemic Activity: The ability of these compounds to lower lipid levels has been examined in models such as rat liver cells and by observing their effects on key enzymes like HMG-CoA reductase. berkeley.edunih.govdntb.gov.ua
These model systems are crucial for the initial screening and characterization of the diverse biological effects of compounds like this compound.
The biological effects of this compound and related compounds are underpinned by specific molecular mechanisms.
Hypolipidemic Effects: A notable analog, 15-oxa-32-vinyl-lanost-8-ene-3β,32-diol, has been shown to lower serum cholesterol by regulating the expression of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. berkeley.edunih.gov This regulation occurs primarily at the level of translation, reducing the rate of enzyme synthesis. berkeley.edunih.gov The inhibition of HMG-CoA reductase leads to a compensatory increase in the function of the hepatic low-density lipoprotein (LDL) receptor. berkeley.edunih.gov
Antiviral Mechanisms: While the precise antiviral mechanisms are still under investigation, some lanostane triterpenoids have shown potent inhibitory activity against viruses such as herpes simplex virus. researchgate.net
Hepatoprotective Mechanisms: The hepatoprotective effects are thought to be linked to the antioxidant properties of these compounds, which can mitigate cellular damage caused by oxidative stress. isnff-jfb.com
Table 1: Investigated Biological Activities of Lanostane Triterpenoids
| Biological Activity | Model System | Key Findings |
|---|---|---|
| Antioxidant | DPPH radical scavenging assay | Scavenging of free radicals. researchgate.netphcogres.com |
| Antiviral | In vitro viral assays | Inhibition of viruses like Herpes Simplex Virus. nih.govresearchgate.net |
| Hepatoprotective | In vitro and in vivo models | Protection of liver cells. isnff-jfb.com |
| Hypolipidemic | Rat liver cells | Regulation of HMG-CoA reductase and LDL receptor function. berkeley.edunih.gov |
In Vitro and Ex Vivo Model Systems for Specific Activity Profiling
Molecular Docking and Receptor Binding Studies for Target Identification and Ligand Interaction
Molecular docking studies have been employed to predict the binding affinities and interactions of lanostane-type triterpenoids with various protein targets. nih.govresearchgate.netamegroups.cnxiahepublishing.comnih.gov These computational techniques provide insights into the potential molecular targets of these compounds and help in understanding their mechanism of action at a molecular level.
For instance, molecular docking has been used to evaluate the binding of lanostane derivatives to targets such as the main protease of SARS-CoV-2. nih.gov In other studies, docking simulations have been performed to assess the interaction of these compounds with proteins involved in cancer and other diseases. researchgate.netxiahepublishing.com The binding energy calculated from these simulations gives an indication of the stability of the ligand-protein complex. xiahepublishing.com Visualization tools like PyMOL are then used to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target protein. researchgate.netxiahepublishing.com
These in silico approaches are valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved biological activity. nih.govnih.gov
Synthetic Chemistry and Structural Modification of Lanost 8 En 3beta,32 Diol
Total Synthesis Strategies for Lanost-8-en-3beta,32-diol
While this compound is a known intermediate in the biosynthesis of cholesterol from lanosterol (B1674476), its complete synthesis from non-steroidal precursors is a complex undertaking characteristic of steroid and triterpenoid (B12794562) total synthesis. acs.orgnih.gov Such strategies often rely on building the tetracyclic core and then installing the requisite functional groups with precise stereochemical control. More commonly, "total synthesis" in this context may refer to the synthesis from a more readily available steroid or triterpenoid starting material, such as lanosterol itself. mit.edu
Simplified and formal total syntheses of 32-oxygenated lanostane (B1242432) derivatives, including this compound, have been described. A key strategy involves the use of readily available lanostane precursors.
From Lanosterol: A common starting point is lanosterol (Lanosta-8,24-dien-3β-ol). mit.edu The synthesis of C-32 modified lanostane derivatives often begins with modifications to lanosterol or its dihydro-derivative, 24,25-dihydrolanosterol (lanost-8-en-3β-ol). mit.edu
Key Intermediates: A documented simplified synthesis utilizes 3β-acetoxylanostan-7α-ol as a key intermediate. This compound is prepared via the hydrogenation of 3β-acetoxylanost-8-en-7-one. researchgate.net This approach highlights the strategy of introducing oxygen functionality onto the lanostane skeleton, which can then be manipulated to achieve the target C-32 hydroxylation.
Reaction Sequences: The construction of the tetracyclic steroid skeleton is a pivotal part of the strategy. researchgate.net For instance, some syntheses employ anionic cycloadditions to rapidly build the core structure. researchgate.net Subsequent steps involve a carefully planned sequence of functional group manipulations to achieve the final structure, including the introduction of the C-3 hydroxyl group and the C-32 hydroxymethyl group. researchgate.net
Table 1: Key Intermediates in the Synthesis of this compound and Related Derivatives
| Intermediate Name | Starting Material | Synthetic Role | Reference(s) |
| 3β-acetoxylanost-8-en-7-one | Lanosterol derivative | Precursor for creating a key hydroxylated intermediate. | researchgate.net |
| 3β-acetoxylanostan-7α-ol | 3β-acetoxylanost-8-en-7-one | Key intermediate in a simplified synthesis of 32-oxygenated lanostanes. | researchgate.net |
| 24,25-Dihydrolanosterol | Lanosterol | A common starting point for creating C-32 modified derivatives. | mit.edu |
Achieving the correct stereochemistry is a paramount challenge in steroid synthesis. The lanostane skeleton possesses multiple chiral centers, and their precise arrangement is critical for biological activity. acs.orgnih.gov
Methodologies: Stereocontrol is often achieved through substrate-directed reactions, where the existing stereocenters of an intermediate guide the stereochemical outcome of subsequent reactions. rsc.org Stereoselective epoxidation is one such technique used to control the configuration of introduced hydroxyl groups. rsc.org Polyanionic cyclization strategies have also been employed for the highly stereocontrolled construction of the steroid skeleton. researchgate.net
Challenges: A significant challenge is the introduction of functional groups at specific positions without affecting other sensitive parts of the molecule, such as the Δ8 double bond or existing hydroxyl groups. The sensitivity of some intermediates to strongly acidic or basic conditions can also complicate synthetic routes. researchgate.net Furthermore, the formation of the natural C20 configuration in the side chain requires specific enzymatic or biomimetic cyclization conditions that can be difficult to replicate in a laboratory setting. nih.gov
Key Synthetic Intermediates and Reaction Sequences
Semi-synthetic Derivatization and Analog Preparation
Semi-synthesis, starting from isolated this compound or more abundant precursors like lanosterol, is a practical approach to generate a variety of analogs for biological testing. researchgate.netresearchgate.net
The two hydroxyl groups (at C-3 and C-32) and the Δ8 alkene are primary sites for chemical modification.
Hydroxyl Group Modification: The 3β-OH and 32-OH groups can be readily modified. These modifications are crucial for probing the molecule's interactions with biological targets. researchgate.net The use of 32-functionalized lanostane derivatives has been instrumental in studying the mechanism of cholesterol biosynthesis. nih.govworldscientific.com
Alkene Modification: The Δ8 double bond can be subjected to various reactions. For example, it can be isomerized to the Δ7 position, epoxidized, or hydrogenated. researchgate.netcanada.ca Studies have shown that the Δ8 double bond plays an important role in enzyme-substrate interactions. nih.gov For example, the conversion of a related lanostane epoxide to a Δ7,9(11)-diene core is a key step in the synthesis of some bioactive triterpenes. researchgate.net
These specific reactions allow for fine-tuning of the molecule's physicochemical properties, such as polarity and hydrogen-bonding capacity. science.gov
Esterification/Acetylation: The hydroxyl groups can be converted to esters, such as acetates. Acetylation is a common strategy used both for protection during synthesis and for creating derivatives for SAR studies. canada.cagoogle.com For example, 3β-acetoxy-5α-lanost-8-ene is a common intermediate derived from lanosterol. canada.ca
Etherification: The formation of ethers, such as benzyl (B1604629) ethers, at hydroxyl positions can significantly alter the steric and electronic properties of the molecule. science.gov
Oxidation: Oxidation of the hydroxyl groups is a key transformation. The primary alcohol at C-32 can be oxidized to an aldehyde (3β-hydroxylanost-8-en-32-al), which is a crucial intermediate in the enzymatic demethylation of lanosterol. nih.govresearchgate.net This oxidation requires specific conditions, often involving NADPH and O₂, suggesting a cytochrome P450-mediated process rather than a simple alcohol dehydrogenase reaction. nih.gov The secondary alcohol at C-3 can be oxidized to a ketone. nih.gov
Table 2: Examples of Chemical Modifications on Lanostane Skeletons
| Reaction Type | Position(s) | Reagent(s)/Conditions | Product Type | Reference(s) |
| Oxidation | C-32 (Hydroxyl) | NADPH, O₂, Rat Liver Microsomes | Aldehyde | nih.gov |
| Acetylation | C-3 (Hydroxyl) | Acetic Anhydride | Acetate Ester | google.com |
| Epoxidation | C-8 (Alkene) | 3-Chloroperoxybenzoic acid (mCPBA) | Epoxide | canada.ca |
| Isomerization | C-8 (Alkene) | Boron trifluoride diethyl etherate (on 8α,9α-epoxy precursor) | Δ7,9(11)-diene | canada.ca |
| Hydroxylation | C-25 (Side Chain) | N/A (SAR context) | Tertiary Alcohol | researchgate.net |
Chemical Modifications at Hydroxyl and Alkene Positions
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies on lanostane-type triterpenoids, including derivatives of this compound, are crucial for identifying the structural features responsible for their biological activities and for designing more potent compounds. science.govnih.gov
Importance of Oxygenation: The pattern of oxidation on the lanostane skeleton is critical for activity. mdpi.com For many Ganoderma triterpenoids (a class of lanostane derivatives), substituents at positions C-3, C-7, C-11, and C-15 are common and influence their bioactivity. nih.gov
Side Chain Modifications: The structure of the side chain significantly impacts biological function. For instance, in studies of lanosterol derivatives designed to reverse protein aggregation, hydroxylation at the C-25 position was found to profoundly improve potency. researchgate.net In other studies on ganoderic acids, the presence of a carboxyl group on the side chain was shown to be essential for 5α-reductase inhibitory activity. nih.gov
Ring System Modifications: Changes to the core ring structure also modulate activity. SAR studies on flavonoid derivatives, for instance, show that modifications at specific positions can dramatically enhance anti-cancer activity. mdpi.com Similarly, for lanostane triterpenoids, the presence of a carbonyl group at C-3 is a feature of many active inhibitors of 5α-reductase. nih.gov An extensive SAR investigation into the tubulin polymerization-stimulating activity of various lanostane triterpenes has helped to identify favorable structural features for potential anticancer agents. science.gov
Impact of Substituent Variations on Biological Potency
The biological activity of lanostane-type triterpenoids, including derivatives of this compound, is significantly influenced by the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at the C-3 and C-32 positions, as well as on the tetracyclic core and the side chain, can modulate the potency and selectivity of these compounds for different biological targets.
Recent research has highlighted the critical role of the hydroxyl group at the C-3 position in the cytotoxic effects of lanostane triterpenoids. beilstein-journals.org For instance, synthetic derivatives of pachymic acid with a 3-OH group demonstrated moderate to high potency against cancer cells. beilstein-journals.org Conversely, the oxidation of this hydroxyl group to a ketone moiety has been shown to diminish the biological activity. beilstein-journals.org The presence of a 3-O-methylglutaroyl functionality has been associated with antibiotic effects. beilstein-journals.org
Modifications at other positions also play a crucial role. For example, the introduction of various functional groups such as -Cl, -Br, -OMe, -CHO, -CN, -COOH, and -COOMe at the C-2 position of 3-oxolanost-9(11)-en-24S,25-diol resulted in derivatives with inhibitory effects on DNA topoisomerase II, with IC50 values ranging from 1.86 to 149.97 microM. nih.gov
In the context of angiotensin-converting enzyme (ACE) inhibition by lanostane-type triterpenoids from Ganoderma lingzhi, it has been observed that carboxyl groups are important for inhibitory activity. researchgate.net Furthermore, a hydroxyl or carbonyl group at either the C-7 or C-15 position tends to increase the inhibition rate, whereas a double bond at the C-24,25 position decreases the activity. researchgate.net
For anti-adipogenesis activity, studies on lanostane triterpenoids from Ganoderma applanatum have indicated that an A-seco-23→26 lactone skeleton may be a key feature for activity. nih.gov Specifically, compounds exhibiting strong anti-adipogenic effects were identified among highly oxygenated lanostane-type triterpenoids. nih.gov
The following table summarizes the impact of various substituent variations on the biological potency of selected lanostane derivatives, providing a glimpse into the structure-activity relationships.
| Compound/Derivative | Modification | Biological Target/Activity | Potency (IC50/ED50) |
| 3-oxolanost-9(11)-en-24S,25-diol derivatives | Introduction of -Cl, -Br, -OMe, -CHO, -CN, -COOH, -COOMe at C-2 | DNA topoisomerase II inhibition | 1.86 - 149.97 µM |
| Pachymic acid derivatives | Presence of 3-OH group | Cytotoxicity against cancer cells | Moderate to high |
| Ganoderic acid TR | Carboxyl group on the side chain | 5α-reductase inhibition | IC50 of 8.5 µM |
| Ganoderic acid TR methyl ester | Esterification of side chain carboxyl group | 5α-reductase inhibition | Considerably lower activity |
| Ganoderma lingzhi triterpenoids | -COOH group; -OH or C=O at C-7/C-15 | Angiotensin-converting enzyme (ACE) inhibition | 0.194 to 0.941 mM |
| Ganoderma lingzhi triterpenoids | Double bond at C-24,25 | Angiotensin-converting enzyme (ACE) inhibition | Decreased activity |
| Ganoderma applanatum triterpenoids | A-seco-23→26 lactone skeleton | Anti-adipogenesis | Strong effects |
| Piptolinic acid D | - | Steroid sulfatase (STS) inhibition | IC50 = 10.5 µM |
| Pinicolic acid B | - | Steroid sulfatase (STS) inhibition | IC50 = 12.4 µM |
| Ganoderol A | - | Steroid sulfatase (STS) inhibition | IC50 = 15.7 µM |
Pharmacophore Elucidation for Enhanced Bioactivity
Pharmacophore modeling has emerged as a powerful tool to understand the key structural features required for the biological activity of lanostane-type triterpenoids and to guide the design of new, more potent analogs. By identifying the spatial arrangement of essential chemical features, pharmacophore models provide a three-dimensional blueprint for ligand-receptor interactions.
In a notable study aimed at identifying steroid sulfatase (STS) inhibitors from natural sources, a pharmacophore-based virtual screening approach was employed. nih.govd-nb.info Three distinct ligand-based pharmacophore models were generated based on known steroidal and non-steroidal STS inhibitors. d-nb.info Model 1, for instance, was created from two known steroidal inhibitors and comprised one hydrogen bond acceptor (HBA), one mixed HBA/hydrogen bond donor (HBD), and four hydrophobic features, with an additional optional hydrophobic feature. d-nb.info
This virtual screening of a database of natural products led to the identification of lanostane-type triterpenes (LTTs) as potential STS ligands. nih.govd-nb.info Subsequent in vitro testing of 18 isolated LTTs confirmed this prediction, with several compounds exhibiting STS inhibitory activity. nih.gov Piptolinic acid D, pinicolic acid B, and ganoderol A were identified as the most potent natural product STS inhibitors from this study, with IC50 values of 10.5 µM, 12.4 µM, and 15.7 µM, respectively. d-nb.infotaylorandfrancis.com
Molecular docking studies further illuminated the crucial interactions between these lanostane triterpenoids and the STS enzyme. nih.gov These computational approaches, combined with the experimental data, contribute to a deeper understanding of the pharmacophore required for STS inhibition by this class of compounds. The key features of a pharmacophore for lanostane-type STS inhibitors appear to include a specific arrangement of hydrophobic regions and hydrogen bonding functionalities that complement the active site of the enzyme.
The successful application of pharmacophore modeling in the discovery of novel lanostane-based STS inhibitors underscores the potential of this approach for enhancing the bioactivity of this compound and its derivatives against various therapeutic targets. By elucidating the essential structural motifs, medicinal chemists can rationally design modifications to the lanostane scaffold to optimize interactions with the target protein, leading to the development of more potent and selective agents.
Ecological and Biotechnological Relevance of Lanost 8 En 3beta,32 Diol
Role in Inter-species Interactions and Chemical Ecology
Lanost-8-en-3beta,32-diol is primarily understood as a biosynthetic intermediate rather than an end-product with a direct ecological role. In mammals, it is considered a natural precursor in the complex pathway of cholesterol biosynthesis. researchgate.netresearchgate.net Specifically, it is an intermediate formed during the demethylation of lanosterol (B1674476) by the cytochrome P450 enzyme, CYP51. researchgate.netresearchgate.net
In the context of fungi, particularly medicinal mushrooms like Ganoderma lucidum, lanostane-type triterpenoids are significant bioactive secondary metabolites. nih.gov G. lucidum produces a vast diversity of highly oxygenated lanostanoids, such as ganoderic acids, which exhibit a range of biological activities including antiviral and antibacterial effects. nih.gov The biosynthesis of these ecologically important defense compounds proceeds from lanosterol via a series of oxidative modifications. nih.gov this compound is an early-stage intermediate in these pathways. Therefore, its ecological relevance is indirect; it is a foundational molecule that enables the production of a chemical arsenal (B13267) used by the fungus for defense and communication. The diversity of the final triterpenoid (B12794562) products, rather than the intermediate itself, is what directly shapes the organism's interactions with pathogens, competitors, and symbionts.
Strategies for Enhanced Production via Fermentation and Biotransformation
The low natural abundance of this compound necessitates biotechnological strategies to increase its production for research and as a precursor for other valuable compounds. Fermentation of producer organisms, such as fungi, and subsequent biotransformation are key approaches.
To enhance the yield of this compound, the culture conditions of producer organisms, like the fungus Ganoderma lucidum, must be meticulously optimized. This involves a multi-parameter approach to maximize biomass and direct metabolic flux towards triterpenoid synthesis. Key factors include the composition of the culture medium, physical growth parameters, and culture strategy.
Modifications to the medium, including carbon and nitrogen sources, are critical. Studies on G. lucidum have shown that a high carbon-to-nitrogen ratio often favors the accumulation of secondary metabolites like triterpenoids. The optimal glucose concentration for the production of related ganoderic acids has been identified as 40 g/L. nih.gov The type of nitrogen source also plays a significant role, with organic sources like peptone and yeast extract often being effective. informaticsjournals.co.in
Physical parameters such as pH, temperature, and aeration are also crucial. For instance, a two-stage liquid culture strategy, involving an initial shaking phase for mycelial growth followed by a static culture phase for triterpenoid accumulation, has proven effective for ganoderic acid production. nih.gov During the static phase, controlled air supply can significantly enhance the yield of these lanostane-derived compounds. nih.gov
Below is a table summarizing key parameters that are typically optimized for enhancing triterpenoid production in fungal cultures.
| Parameter | Variable | Typical Optimized Condition/Range | Rationale |
| Culture Medium | Carbon Source | Glucose (40 g/L) nih.gov | Provides energy and the basic building blocks for the MVA pathway. nih.gov |
| Nitrogen Source | Peptone, Yeast Extract informaticsjournals.co.in | Influences primary vs. secondary metabolism; a limiting nitrogen source can trigger triterpenoid synthesis. | |
| C:N Ratio | High | Shifts metabolism from growth to secondary metabolite production. | |
| Precursors | Sodium Nitrate informaticsjournals.co.in | Can sometimes enhance specific metabolic pathways. | |
| Physical Conditions | pH | 6.0 informaticsjournals.co.in | Affects nutrient uptake and enzyme activity. |
| Temperature | 25-28 °C nih.govmdpi.com | Optimal for fungal growth and enzymatic reactions. | |
| Incubation Period | 7-28 days informaticsjournals.co.inmdpi.com | Sufficient time for biomass accumulation followed by secondary metabolite production. | |
| Aeration | Controlled Air Supply nih.gov | Oxygen is required for the oxidative reactions in triterpenoid biosynthesis, catalyzed by cytochrome P450s. nih.gov | |
| Culture Strategy | Fermentation Type | Two-stage liquid culture (shaking then static) nih.gov | Separates the growth phase from the production phase to maximize yield. |
Beyond optimizing culture conditions, genetic and metabolic engineering of producer strains or heterologous hosts offers a powerful strategy to boost the production of this compound. nih.gov These approaches focus on modifying the genetic blueprint of an organism to enhance specific metabolic pathways.
Downstream from lanosterol, the conversion to this compound and other derivatives is carried out by tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net Identifying the specific CYP responsible for the C-32 hydroxylation of the lanostane (B1242432) skeleton is a critical step. Once identified, this gene can be overexpressed in the native producer.
Alternatively, the entire biosynthetic pathway can be reconstituted in a more tractable heterologous host like Saccharomyces cerevisiae (baker's yeast). nih.gov This involves introducing the genes for lanosterol synthase and the specific tailoring enzymes into a yeast strain that has been engineered for high-flux through its own MVA pathway. nih.gov This approach can transform yeast into a cellular factory for producing specific lanostanoids, potentially leading to yields that surpass those of the native organism. nih.gov
Optimization of Culture Conditions for Producer Organisms
Potential for Biosynthetic Engineering of Novel Lanostane Derivatives
The true potential of understanding the biosynthesis of this compound lies in using its metabolic pathway as a scaffold for creating novel, unnatural lanostane derivatives. The structural diversity of naturally occurring triterpenoids is generated by a suite of modifying enzymes, including CYPs, dehydrogenases, and methyltransferases, which add functional groups at various positions on the core skeleton. researchgate.net
Biosynthetic engineering, or "combinatorial biosynthesis," aims to harness this enzymatic toolkit. By expressing different combinations of these tailoring enzymes from various organisms in a single engineered host (such as S. cerevisiae) that produces the lanostane core, it is possible to generate libraries of new compounds. For example, a CYP that hydroxylates at one position could be combined with a dehydrogenase from another fungus that acts on a different position, creating a derivative that may not exist in nature. researchgate.net
Mutagenesis studies of key enzymes like cycloartenol (B190886) synthase have already demonstrated the ability to generate novel lanostane skeletons. hebmu.edu.cn This highlights the plasticity of these biosynthetic systems. By applying these principles, this compound and its parent compound, lanosterol, become platforms for generating new molecules with potentially unique and valuable biological activities for applications in medicine and agriculture.
Future Research Directions and Unaddressed Gaps Pertaining to Lanost 8 En 3beta,32 Diol
Advanced Mechanistic Studies at the Molecular and Cellular Level
A fundamental area for future investigation is the precise elucidation of the molecular and cellular mechanisms of action of Lanost-8-en-3beta,32-diol. As an intermediate in the 14α-demethylation of lanosterol (B1674476), it is a substrate for the cytochrome P450 enzyme, CYP51A1 (lanosterol 14α-demethylase). researchgate.netmdpi.com Studies have shown that this diol and its isomers can bind more tightly to mammalian P450DM than its precursor, 24,25-dihydrolanosterol. wvu.edu
However, the exact kinetics and the nature of the enzyme-substrate interactions require more detailed investigation. Advanced techniques such as cryo-electron microscopy could provide high-resolution structural insights into the binding of this compound to CYP51A1. Furthermore, understanding how this compound and its metabolites regulate gene expression is crucial. For instance, oxylanosterols, including derivatives of lanosterol, are known to suppress the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. wvu.eduresearchgate.net A synthetic mimic, 15-oxa-32-vinyl-lanost-8-ene-3beta,32-diol, was found to regulate HMG-CoA reductase primarily at the translational level. nih.gov Future studies should aim to clarify whether this compound itself directly modulates the transcription or translation of key genes involved in lipid metabolism and other cellular pathways.
Exploration of Novel Biological Activities and Therapeutic Applications in Pre-Clinical Models
Beyond its established role in sterol biosynthesis, the broader pharmacological potential of this compound is largely unexplored. Triterpenoids, the class of compounds to which it belongs, are known for a wide array of bioactivities, including anti-inflammatory, anti-cancer, and anti-infective properties. mdpi.comnih.gov Preliminary research on related lanostane (B1242432) triterpenoids from natural sources like the fungus Inonotus obliquus has revealed promising cytotoxic activities against cancer cell lines. researchgate.net
Future pre-clinical studies should systematically screen this compound and its synthetic derivatives for a range of therapeutic effects. This includes, but is not limited to, its potential as an anti-cancer agent, an immunomodulator, or an anti-parasitic compound. Given that the enzyme it interacts with, CYP51, is a target for antifungal drugs, exploring its potential as an antifungal agent itself is a logical step. researchgate.net The development of reliable animal models will be essential to evaluate the efficacy and pharmacokinetics of this compound in a physiological setting.
Development of Chemoenzymatic and Bio-inspired Synthetic Routes
The availability of pure this compound is currently a limiting factor for extensive biological research. While methods for its synthesis exist, they are often complex and may not be suitable for large-scale production. mit.edunih.gov Future research should focus on developing more efficient and scalable synthetic routes.
Chemoenzymatic synthesis , which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising avenue. rsc.orgrsc.org This approach could streamline the synthesis by leveraging enzymes for specific transformations, such as hydroxylation or glycosylation, thereby reducing the need for cumbersome protection and deprotection steps. Bio-inspired synthetic strategies, mimicking the natural biosynthetic pathway, could also lead to more elegant and efficient total syntheses. acs.org A key achievement was the synthesis of lanosterol with specific isotopic labeling at the C-32 position, which is crucial for assaying the activity of lanosterol-14α-demethylase. mit.edu
| Synthetic Approach | Advantages | Future Goals |
| Chemical Synthesis | Well-established for related compounds. mdpi.compnas.org | Improve yields, reduce steps, and enhance scalability. |
| Chemoenzymatic Synthesis | High regio- and stereo-selectivity. rsc.org | Identify and engineer suitable enzymes for key steps. |
| Bio-inspired Synthesis | Mimics natural pathways for efficiency. acs.org | Develop novel catalysts that mimic enzyme active sites. |
Omics-based Approaches to Understand Biosynthesis and Biological Interactions
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to investigate the biosynthesis and biological interactions of this compound on a global scale. A multi-omics approach can be employed to identify the complete set of genes and enzymes involved in its biosynthesis and metabolism in various organisms. researchgate.net
Lipidomics, a subset of metabolomics, can be used to precisely quantify the levels of this compound and related sterols in different cellular compartments and tissues under various physiological and pathological conditions. ebin.pub This will provide a more comprehensive picture of its metabolic network. Furthermore, network pharmacology and systems biology approaches can help to predict potential protein targets and signaling pathways affected by this compound, offering a holistic view of its mechanism of action. nih.govnih.govnih.gov
Computational and In Silico Modeling for Structure-Function Relationships
Computational and in silico modeling are invaluable tools for accelerating research and guiding experimental work. Molecular docking studies can predict the binding affinity and interaction modes of this compound with its primary target, CYP51A1, as well as other potential protein targets. researchgate.netnih.govresearchgate.net This can help in understanding the structural basis of its activity and in designing more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activities. This information is critical for the rational design of new compounds with improved therapeutic properties. In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also help to prioritize compounds for further pre-clinical development. scienceopen.com
Q & A
Q. Q1. What experimental approaches are recommended for identifying intermediates in the cholesterol biosynthesis pathway involving Lanost-8-en-3beta,32-diol?
Methodological Answer: To identify intermediates like this compound in cholesterol biosynthesis, use cell-free rat liver preparations combined with isotopic labeling (e.g., [32-³H]) to trace metabolic transformations . Key steps include:
- Saturation ligand-binding analysis to confirm binding affinity and specificity of intermediates .
- NADPH/O₂-dependent oxidation assays to monitor enzymatic conversion of this compound to downstream products (e.g., 4,4-dimethylcholesta-7,14-dien-3beta-ol) .
- Liquid chromatography-mass spectrometry (LC-MS) for structural validation and purity assessment, ensuring alignment with known spectral data .
Q. Q2. How can researchers distinguish this compound from structurally similar sterols during characterization?
Methodological Answer: Employ a combination of:
- High-resolution NMR to resolve stereochemical differences (e.g., 3beta-hydroxyl configuration vs. other isomers) .
- X-ray crystallography for unambiguous determination of crystal structure and spatial arrangement of functional groups.
- Comparative ligand-binding assays (e.g., with estrogen receptor beta (ERβ)) to test specificity, as this compound may exhibit distinct binding profiles compared to analogs like 5alpha-androstane-3beta,17beta-diol .
Advanced Research Questions
Q. Q3. How can contradictory findings about the role of delta8(14)-steroids in cholesterol biosynthesis be resolved?
Methodological Answer: Contradictions arise when studies propose delta8(14)-steroids as intermediates versus evidence excluding them . To resolve this:
Replicate experiments using standardized protocols (e.g., rat liver homogenates under controlled O₂/NADPH conditions) .
Apply kinetic isotope effects (KIE) to track whether delta8(14)-steroids accumulate transiently or are bypassed.
Meta-analysis of historical data to assess methodological variability (e.g., differences in enzyme sources or assay conditions) .
Use computational modeling (e.g., density functional theory) to evaluate the thermodynamic feasibility of proposed pathways .
Q. Q4. What experimental designs optimize the detection of this compound in in vitro enzymatic assays?
Methodological Answer:
- Substrate saturation curves : Test varying concentrations of this compound to determine Vmax and Km for relevant enzymes (e.g., cytochrome P450 enzymes) .
- Time-course assays : Monitor product formation (e.g., formic acid release) to establish reaction linearity .
- Inhibitor studies : Use specific inhibitors (e.g., ketoconazole for CYP51) to confirm enzyme dependency.
- Cross-validation with LC-MS/MS to quantify intermediates and minimize false positives .
Q. Q5. How should researchers address discrepancies in isotopic labeling outcomes during this compound metabolism studies?
Methodological Answer: Discrepancies may stem from:
- Isotopic scrambling : Verify label stability via control experiments with deuterated solvents.
- Enzymatic side reactions : Use knockout models (e.g., CRISPR-Cas9-modified cell lines) to isolate specific pathways .
- Data normalization : Express results as molar ratios (e.g., formic acid per mole of substrate) to account for batch variability .
Data Analysis and Reporting Standards
Q. Q6. What metadata is essential for sharing experimental data on this compound in public repositories?
Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Chemical identifiers : Include IUPAC name, SMILES notation, and InChIKey.
- Experimental conditions : Document pH, temperature, enzyme sources, and NADPH/O₂ concentrations .
- Instrument parameters : Specify LC-MS gradients, NMR field strengths, and collision energies .
- Statistical thresholds : Define significance levels (e.g., p < 0.05) and error margins for replicates .
Q. Q7. How can researchers ensure reproducibility when reporting enzyme kinetics for this compound metabolism?
Methodological Answer:
- Detailed protocols : Provide step-by-step enzyme purification and assay conditions in supplementary materials .
- Raw data deposition : Share kinetic curves, Michaelis-Menten plots, and inhibition profiles in open-access platforms (e.g., Zenodo) .
- Blinded verification : Engage independent labs to repeat experiments using identical substrates and protocols .
Advanced Mechanistic Studies
Q. Q8. What evidence supports the hypothesis that this compound oxidation involves a gem-diol intermediate?
Methodological Answer:
- Isotopic tracing : Use [18O]-labeled H₂O to detect incorporation into the 32-aldehyde group during oxidation .
- Stopped-flow spectroscopy : Capture transient intermediates during NADPH-dependent reactions.
- Computational docking : Simulate enzyme-substrate interactions (e.g., with CYP450 enzymes) to identify stable gem-diol conformations .
Q. Q9. How can conflicting results about this compound’s receptor-binding activity be reconciled?
Methodological Answer:
- Dose-response assays : Test binding across a wider concentration range (e.g., 0.1–100 nM) to identify non-linear effects .
- Tissue-specific expression profiling : Compare receptor abundance (e.g., ERβ in prostate vs. ovarian cells) using qPCR or Western blot .
- Allosteric modulation studies : Investigate whether this compound acts as a co-activator/inhibitor for nuclear receptors .
Q. Q10. What strategies minimize artifacts during this compound isolation from biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
